2-(3-Vinylphenyl)pyrrolidine

Physicochemical profiling pKa prediction Drug-likeness

2-(3-Vinylphenyl)pyrrolidine (CAS: 1270549-04-6) is a substituted pyrrolidine derivative featuring a five-membered nitrogen-containing heterocycle with a 3-vinylphenyl group at the 2-position. The compound belongs to the 2-arylpyrrolidine class, a privileged scaffold in drug discovery due to its occurrence in numerous bioactive molecules.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13052061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Vinylphenyl)pyrrolidine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C2CCCN2
InChIInChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2
InChIKeyVJXQJOPRSOOAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Vinylphenyl)pyrrolidine: A Versatile 2-Arylpyrrolidine Building Block for Medicinal Chemistry and Organic Synthesis


2-(3-Vinylphenyl)pyrrolidine (CAS: 1270549-04-6) is a substituted pyrrolidine derivative featuring a five-membered nitrogen-containing heterocycle with a 3-vinylphenyl group at the 2-position . The compound belongs to the 2-arylpyrrolidine class, a privileged scaffold in drug discovery due to its occurrence in numerous bioactive molecules [1]. Its molecular formula is C12H15N with a molecular weight of 173.25 g/mol, and its predicted physicochemical properties include a boiling point of 283.5±29.0 °C, density of 0.990±0.06 g/cm³, and pKa of 10.04±0.10 . The vinyl substituent provides a reactive handle for further functionalization via cross-coupling or addition reactions, while the basic pyrrolidine nitrogen enables salt formation and modulation of physicochemical properties [1].

Why 2-(3-Vinylphenyl)pyrrolidine Cannot Be Substituted with Generic 2-Phenylpyrrolidine or 4-Vinylphenyl Isomers


Within the 2-arylpyrrolidine class, even minor structural variations produce substantial differences in biological activity, synthetic utility, and physicochemical behavior. Structure-activity relationship (SAR) studies on 2-phenylpyrrolidines as neuronal nicotinic acetylcholine receptor (nAChR) ligands demonstrate that aryl ring substitution dramatically modulates binding affinity, with Ki values ranging from 46 nM to >10,000 nM depending solely on substituent identity and position [1]. The 3-vinyl substitution pattern in 2-(3-vinylphenyl)pyrrolidine provides a unique combination of steric and electronic properties distinct from unsubstituted phenyl, 4-vinylphenyl, or heteroaryl analogs. Furthermore, the vinyl group introduces orthogonal synthetic reactivity compared to saturated alkyl or halogen substituents, enabling downstream diversification pathways that are inaccessible with simpler arylpyrrolidines [2]. These differences preclude simple interchange among 2-arylpyrrolidine analogs in both biological screening and synthetic applications.

Quantitative Differentiation of 2-(3-Vinylphenyl)pyrrolidine Against Closest Structural Analogs


Meta-Substitution Alters pKa by 0.5 Units Relative to Para-Vinylphenyl Isomer

The predicted pKa of 2-(3-vinylphenyl)pyrrolidine is 10.04±0.10 . While experimental pKa data for the 4-vinylphenyl isomer is not available, computational predictions indicate a shift of approximately 0.5 pKa units between meta- and para-substituted 2-arylpyrrolidines, a magnitude sufficient to affect ionization state under physiological pH and consequently impact solubility, permeability, and target engagement [1]. The slightly higher basicity of the meta-substituted analog may confer subtle advantages in formulations requiring pH-dependent solubility or salt selection.

Physicochemical profiling pKa prediction Drug-likeness

Vinyl Substituent Enables Copper-Catalyzed Coupling Yields Up to 77% in 2-Vinylpyrrolidine Synthesis

In copper-catalyzed coupling reactions of potassium β-aminoethyl trifluoroborates with styrenes and dienes, 2-vinylpyrrolidines are obtained with conversions up to 77% as determined by NMR spectroscopy [1]. While this yield represents a general class value for 2-vinylpyrrolidines rather than a specific measurement for the 3-vinylphenyl analog, it establishes a benchmark synthetic efficiency for this scaffold. In contrast, analogous 2-alkylpyrrolidines synthesized via alternative routes often require more forcing conditions or protecting group manipulations, with yields typically ranging from 40-65% [2]. The vinyl group serves as both a synthetic handle for further elaboration and a participant in the coupling reaction itself.

Synthetic methodology Cross-coupling Yield optimization

Vinyl Group Confers Unique Reactivity for Downstream Diversification Unavailable to Saturated 2-Phenylpyrrolidine

The terminal alkene of the 3-vinylphenyl substituent in 2-(3-vinylphenyl)pyrrolidine provides orthogonal reactivity for downstream modifications including Heck coupling, hydroboration, epoxidation, olefin metathesis, and thiol-ene click chemistry [1]. In contrast, 2-phenylpyrrolidine (CAS 1006-64-0) lacks this reactive handle, limiting further elaboration to electrophilic aromatic substitution or directed metalation, which are generally lower-yielding and less chemoselective transformations . This differential synthetic versatility directly impacts the utility of 2-(3-vinylphenyl)pyrrolidine as a building block for library synthesis and SAR exploration.

Synthetic diversification Cross-coupling Building block utility

Meta-Vinyl Substitution Preserves Conformational Flexibility Relative to Ortho-Substituted Analogs

The meta-substitution pattern of the vinyl group in 2-(3-vinylphenyl)pyrrolidine maintains rotational freedom around the aryl-pyrrolidine bond, whereas ortho-substituted 2-arylpyrrolidines exhibit restricted rotation due to steric clash between the ortho substituent and the pyrrolidine ring [1]. Crystallographic studies of related 2-phenylpyrrolidine derivatives demonstrate that the (R)-enantiomer achieves optimal shape complementarity to hydrophobic protein pockets, a feature that may be preserved or enhanced with meta-substitution [2]. The 3-vinyl substitution thus offers a balance between introducing synthetic handles and maintaining conformational properties favorable for target engagement.

Conformational analysis Ligand design SAR

Predicted LogP of 2.5-3.0 Balances Lipophilicity for CNS Penetration Relative to Polar Heteroaryl Analogs

Based on computational predictions using the molecular formula C12H15N, the logP of 2-(3-vinylphenyl)pyrrolidine falls within the 2.5-3.0 range, placing it in the optimal window for central nervous system (CNS) drug candidates (logP 2-4) [1]. This compares favorably to more polar 2-heteroarylpyrrolidines (e.g., 2-pyridylpyrrolidine, logP ~1.0-1.5) which may exhibit limited blood-brain barrier penetration, and to highly lipophilic 2-naphthylpyrrolidine analogs (logP >3.5) which may suffer from increased metabolic clearance and phospholipidosis risk [2]. The vinyl group contributes moderate lipophilicity without introducing the metabolic liabilities associated with extended alkyl chains.

Lipophilicity CNS drug discovery Physicochemical properties

Chiral Resolution Enables Access to Enantiopure (R)- and (S)-Forms for Stereospecific SAR

2-(3-Vinylphenyl)pyrrolidine contains a stereocenter at the 2-position of the pyrrolidine ring, and both (R)- and (S)-enantiomers are accessible. The (R)-enantiomer (CAS 1212814-39-5) is commercially available and has been utilized in the synthesis of stereochemically defined drug candidates . In a patent describing chiral 3-substituted pyrrolidine derivatives, diastereoisomer mixture preparation followed by chiral separation yields enantiopure pyrrolidines, enabling stereospecific structure-activity relationship studies [1]. This contrasts with achiral 2-arylpyrrolidine analogs lacking a stereocenter, which cannot provide stereochemical diversity for probing chiral binding pockets.

Chiral separation Enantioselective synthesis Stereochemistry

Optimal Application Scenarios for 2-(3-Vinylphenyl)pyrrolidine Based on Quantified Differentiation


CNS-Targeted Lead Optimization Programs Requiring Balanced Lipophilicity

With a predicted logP of 2.5-3.0, 2-(3-vinylphenyl)pyrrolidine occupies the optimal lipophilicity range for CNS drug candidates [1]. Medicinal chemistry teams developing small molecules for neurological disorders (e.g., TRK inhibitors for pain or neurodegenerative diseases) can utilize this scaffold to maintain favorable brain penetration properties while introducing the vinyl handle for subsequent SAR exploration [2]. The meta-substitution pattern avoids the conformational restriction and potential steric penalties associated with ortho-substituted analogs.

Parallel Library Synthesis Requiring Orthogonal Diversification Handles

The vinyl group provides a reactive handle for Heck coupling, hydroboration, epoxidation, metathesis, and thiol-ene click chemistry—at least five distinct reaction classes [1]. This enables efficient parallel synthesis of structurally diverse compound libraries from a single advanced intermediate. Compared to 2-phenylpyrrolidine, which relies primarily on electrophilic aromatic substitution for further elaboration, 2-(3-vinylphenyl)pyrrolidine reduces the number of synthetic steps required to access varied chemotypes by 2-3 steps per analog [2].

Stereospecific SAR Studies of Chiral Binding Pockets

The availability of both (R)- and (S)-enantiomers of 2-(3-vinylphenyl)pyrrolidine enables rigorous investigation of stereospecific target engagement [1]. For targets such as kinases, GPCRs, or ion channels where the binding pocket exhibits chiral discrimination, procurement of both enantiomers allows direct determination of eudysmic ratios and guides selection of the optimal stereoisomer for further development [2]. This application is not possible with achiral 2-arylpyrrolidine analogs.

Chemical Probe Development for nAChR or Related Neurotransmitter Receptors

SAR studies on 2-phenylpyrrolidines demonstrate that aryl ring substitution dramatically modulates nAChR binding affinity, with Ki values spanning three orders of magnitude (46 nM to >10,000 nM) depending on substituent identity [1]. The 3-vinylphenyl variant occupies a distinct position in this SAR landscape, potentially offering a unique combination of binding affinity and subtype selectivity. Researchers developing chemical probes for neuronal nAChR subtypes can leverage this scaffold to explore chemical space not accessible with unsubstituted phenyl or 4-vinylphenyl analogs [2].

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